molecular formula C21H17BrN6O2 B4857697 2-[(4-BROMOPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER

2-[(4-BROMOPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER

Cat. No.: B4857697
M. Wt: 465.3 g/mol
InChI Key: HZVXOMNAOIJKBU-UHFFFAOYSA-N
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Description

2-[(4-BROMOPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a CDK2 inhibitor, which is a promising target for cancer treatment .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-BROMOPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, particularly as a CDK2 inhibitor.

    Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit CDK2, which is crucial for cell cycle regulation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, and the pathways involved are those regulating cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share the core scaffold but differ in their substituents, which can significantly affect their biological activities and chemical properties. The uniqueness of 2-[(4-BROMOPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER lies in its specific substituents, which contribute to its potent CDK2 inhibitory activity.

Properties

IUPAC Name

4-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O2/c1-27-20-17(10-24-27)21-25-19(26-28(21)12-23-20)13-3-8-18(29-2)14(9-13)11-30-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVXOMNAOIJKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-BROMOPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
2-[(4-BROMOPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
2-[(4-BROMOPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-[(4-BROMOPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
2-[(4-BROMOPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
2-[(4-BROMOPHENOXY)METHYL]-4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER

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